5-Bromo-1,3-difluoro-2-propoxybenzene
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Overview
Description
5-Bromo-1,3-difluoro-2-propoxybenzene is an organic compound with the molecular formula C9H9BrF2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and propoxy groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-difluoro-2-propoxybenzene typically involves the bromination and fluorination of a suitable benzene derivative followed by the introduction of the propoxy group. One common method involves the following steps:
Bromination: A benzene derivative is brominated using bromine or a brominating agent in the presence of a catalyst.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-difluoro-2-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst.
Oxidation and Reduction: The propoxy group can undergo oxidation to form corresponding aldehydes or acids, and reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as aluminum chloride or iron(III) chloride in non-polar solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling yields biaryl compounds, while nucleophilic substitution can yield ethers or amines.
Scientific Research Applications
5-Bromo-1,3-difluoro-2-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-difluoro-2-propoxybenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the propoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,3-difluoro-2-methoxybenzene
- 5-Bromo-1,3-difluoro-2-ethoxybenzene
- 5-Bromo-1,3-difluoro-2-butoxybenzene
Uniqueness
5-Bromo-1,3-difluoro-2-propoxybenzene is unique due to the specific combination of bromine, fluorine, and propoxy groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
5-bromo-1,3-difluoro-2-propoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSUOXIHAGRDGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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